4-Methyl-2,5-dihydrothiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H8O2S |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
4-methyl-2,5-dihydrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H8O2S/c1-4-2-5(6(7)8)9-3-4/h2,5H,3H2,1H3,(H,7,8) |
InChI Key |
KYPGUIGDBIUVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Cyclization of Thiophene Derivatives
a. Synthesis from 2,4-Dialkylthiophenes
One prevalent method involves the cyclization of suitably substituted thiophene derivatives, particularly 2,4-dialkylthiophenes, followed by oxidation to introduce the carboxylic acid group at the 2-position.
- Stepwise process:
- Starting material: 2,4-dialkylthiophenes, such as 2,4-dimethylthiophene.
- Oxidation: The key step involves oxidizing the methyl group at the 2-position to a carboxylic acid using strong oxidants like potassium permanganate or potassium dichromate under controlled conditions.
- Reaction conditions: Typically, oxidation is performed in aqueous alkaline media at elevated temperatures (~80°C), with reaction times ranging from 2 to 6 hours to ensure complete oxidation.
2,4-Dimethylthiophene + KMnO4 → 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid
- The oxidation step often requires careful control to prevent over-oxidation or ring degradation.
- The process yields the target compound with high purity when performed under optimized conditions.
Functionalization of 2-Methylthiophene via Carboxylation
a. Lithiation and Carboxylation
A more sophisticated approach involves lithiation of 2-methylthiophene followed by carboxylation:
- Procedure:
- Lithiation: Treat 2-methylthiophene with n-butyllithium at low temperatures (-78°C) to generate the lithio derivative.
- Carboxylation: Bubble carbon dioxide gas into the reaction mixture to introduce the carboxyl group at the lithio site.
- Work-up: Acidify the mixture to yield the carboxylic acid.
2-Methylthiophene + n-BuLi → Lithio-2-methylthiophene
Lithio-2-methylthiophene + CO2 → 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid
- Reaction temperature: -78°C
- Solvent: Anhydrous tetrahydrofuran (THF)
- Reaction time: 1-2 hours
- High regioselectivity
- Good yields when optimized
Direct Carboxylation via Metal-Catalyzed C-H Activation
Recent advances have demonstrated the feasibility of direct C-H activation on methyl-substituted thiophenes:
- Catalysts: Copper or palladium complexes
- Oxidants: Silver salts or persulfates
- Conditions: Elevated temperatures (100–150°C), inert atmospheres, in the presence of a base such as potassium carbonate.
This method allows for the direct introduction of the carboxyl group at the methyl position without prior functionalization.
Preparation via Derivative Conversion
a. From 2-Substituted Thiophene Derivatives:
- Starting material: 2-alkylthiophenes
- Oxidation to sulfoxides or sulfones followed by oxidative cleavage can lead to carboxylic acids at the methyl position.
2-Methylthiophene → oxidation to sulfone → oxidative cleavage → 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid
Notes on Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Oxidation of dialkylthiophenes | KMnO4 or K2Cr2O7 | Aqueous base | 80°C | 2–6 hours | 70–85% | Requires careful control to prevent ring degradation |
| Lithiation and CO2 carboxylation | n-BuLi, CO2 | THF | -78°C | 1–2 hours | 65–80% | High regioselectivity, sensitive to moisture |
| Metal-catalyzed C-H activation | Cu/Pd catalysts | Organic solvents | 100–150°C | 12–24 hours | Variable | Advanced, requires specialized equipment |
Summary of Key Research Findings
- The oxidation of 2,4-dialkylthiophenes remains the most straightforward route, with high yields reported under optimized conditions.
- Lithiation methods provide regioselective access to the carboxylic acid, especially suitable for complex derivatives.
- Recent developments in C-H activation catalysis open new pathways for direct functionalization, reducing steps and improving atom economy.
- The choice of method depends on the availability of starting materials, desired purity, and scale.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s biological activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
2-Thiophenecarboxylic Acid
- Molecular Formula : C₅H₄O₂S
- Key Properties : Fully aromatic thiophene ring with a carboxylic acid group at the 2-position.
- Spectral Data :
Comparison :
The aromaticity of 2-thiophenecarboxylic acid enhances stability but reduces reactivity in cycloaddition reactions compared to the partially saturated 4-methyl-2,5-dihydrothiophene analog. The absence of a methyl group in 2-thiophenecarboxylic acid also limits steric effects during derivatization.
4,5-Dichloro-3-methylthiophene-2-carboxylic Acid
- Molecular Formula : C₆H₅Cl₂O₂S
- Key Properties : Chlorine substituents at the 4- and 5-positions increase molecular weight and electronegativity.
- Applications : Critical building block in pharmaceuticals, especially for synthesizing bioactive molecules with enhanced antibacterial or antifungal properties .
Comparison :
The chlorine atoms in this compound significantly alter electronic properties, increasing acidity of the carboxylic acid group and reactivity toward nucleophilic substitution. In contrast, the methyl group in 4-methyl-2,5-dihydrothiophene-2-carboxylic acid provides steric hindrance without electronic activation.
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid
- Molecular Formula : C₁₂H₁₂O₄S
- Synthesis: Produced via acid-catalyzed cyclization of 2-acetylthiomethyl-4-(4-methoxycarbonylphenyl)-4-oxobutanoic acid in methanol and sulfuric acid .
- Spectral Data :
- IR (KBr): 3446 cm⁻¹ (O–H), 1713 cm⁻¹ (C=O).
- MS (EI): m/z 236 (M⁺).
Comparison: The extended aromatic system (4-carboxyphenyl group) in this compound enhances π-π stacking interactions, making it suitable for materials science applications. However, the additional carboxylic acid group complicates solubility in non-polar solvents compared to the simpler 4-methyl-2,5-dihydrothiophene derivative.
Data Tables
Table 1. Structural and Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromaticity |
|---|---|---|---|---|
| 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid | C₆H₈O₂S | 144.19 | Methyl, carboxylic acid | Partially saturated |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | Carboxylic acid | Fully aromatic |
| 4,5-Dichloro-3-methylthiophene-2-carboxylic acid | C₆H₅Cl₂O₂S | 213.08 | Methyl, Cl, carboxylic acid | Fully aromatic |
Research Findings and Trends
- Reactivity : The dihydrothiophene core in 4-methyl-2,5-dihydrothiophene-2-carboxylic acid facilitates ring-opening reactions, unlike fully aromatic thiophenes, enabling access to linear or fused heterocycles .
- Safety : 2-Thiophenecarboxylic acid is restricted to R&D use due to uncharacterized toxicity, a precaution likely applicable to its dihydrothiophene analog .
Biological Activity
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure features a thiophene ring with a carboxylic acid functional group, which significantly influences its reactivity and biological activity. The molecular formula is , and its unique properties make it a candidate for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiophene derivatives, including 4-methyl-2,5-dihydrothiophene-2-carboxylic acid, exhibit antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis or function.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Properties
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid has also been studied for its anticancer effects. In vitro assays revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of 4-methyl-2,5-dihydrothiophene-2-carboxylic acid is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity related to inflammatory responses.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative stress, contributing to its anti-inflammatory effects.
Case Studies
Several studies have been conducted to elucidate the biological effects of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation involving a range of bacterial strains showed significant inhibition rates, supporting the potential use of this compound as a natural antimicrobial agent .
- Cancer Cell Line Study : Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in HeLa cells with minimal cytotoxicity to normal cells .
- Inflammation Model : In vivo studies demonstrated the efficacy of this compound in reducing inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Cyclization reactions using acid catalysts are central to synthesizing thiophene derivatives. For example, anhydrous hydrofluoric acid (HF) has demonstrated superior efficacy (95% yield) compared to concentrated sulfuric acid (12.5% yield) in analogous oxazole syntheses, highlighting the importance of catalyst selection . For thiophene esters, protocols involving methanol, sodium, and pH adjustments (to ~5) are effective, as seen in the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. Reaction temperature, solvent purity, and stoichiometric ratios should be rigorously controlled to minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm regiochemistry and substitution patterns. For example, coupling constants in aromatic regions distinguish between isomers.
- IR Spectroscopy : Validate carboxylic acid (-COOH) and thiophene ring (C-S stretch) functional groups.
- Melting Point Analysis : Compare observed values with literature data (e.g., discrepancies may indicate impurities or polymorphs).
- Chromatography (TLC/HPLC) : Monitor reaction progress and purity. Document values or retention times for reproducibility .
Advanced Questions
Q. How can researchers address low yields in the cyclization step of thiophene carboxylic acid synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace HSO with anhydrous HF or Lewis acids (e.g., BF) to enhance electrophilic aromatic substitution efficiency .
- Temperature Control : Conduct reactions under reflux with inert atmospheres to prevent intermediate degradation.
- Byproduct Mitigation : Use gradient solvent systems (e.g., hexane/ethyl acetate) for column chromatography to isolate the target compound from side products .
Q. What methodologies resolve contradictory spectral data in substituted thiophene derivatives?
- Methodological Answer :
- Dynamic NMR : Resolve splitting ambiguities caused by hindered rotation or tautomerism. For example, variable-temperature NMR can clarify proton exchange in carboxylic acid dimers.
- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., O—H⋯O interactions in crystal lattices) to validate structural assignments .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify regioisomeric discrepancies .
Q. How can the electronic properties of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid be exploited in material science?
- Methodological Answer :
- Conductive Polymers : Functionalize the thiophene ring via electropolymerization to create π-conjugated systems. The carboxylic acid group enables covalent anchoring to metal oxides (e.g., TiO) for organic semiconductor interfaces .
- Coordination Chemistry : Use the -COOH group to chelate metal ions (e.g., Cu, Fe) for catalytic or sensing applications. Monitor coordination via UV-Vis and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
